1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a 5-methylisoxazole moiety linked via a methyl group to the urea nitrogen and a thiophen-2-yl substituent on the adjacent urea nitrogen. Urea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, driven by their hydrogen-bonding capabilities and structural versatility . The compound’s unique combination of isoxazole (a five-membered heterocycle with oxygen and nitrogen) and thiophene (a sulfur-containing aromatic ring) may influence its physicochemical and pharmacological behavior compared to analogs with other heterocycles.
Properties
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOROADNMMDLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via (5-Methylisoxazol-4-yl)methylamine and Thiophen-2-yl Isocyanate
This method aligns with protocols for analogous urea syntheses.
Procedure :
- Reagents :
- (5-Methylisoxazol-4-yl)methylamine (1.0 mmol)
- Thiophen-2-yl isocyanate (1.2 mmol)
- Triethylamine (3.6 mmol)
- Solvent: Tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) (1:1 v/v, 5 mL)
Reaction Setup :
Workup :
Alternative Method Using Carbodiimide Coupling
For substrates sensitive to isocyanate intermediates, carbodiimide-mediated coupling offers a viable alternative:
Procedure :
- Reagents :
- (5-Methylisoxazol-4-yl)methylamine (1.0 mmol)
- Thiophen-2-ylcarboxylic acid (1.2 mmol)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol)
- N-Hydroxysuccinimide (NHS, 1.5 mmol)
- Solvent: Dichloromethane (DCM, 10 mL)
Reaction Setup :
- Activate the carboxylic acid with EDC/NHS in DCM for 1 hour.
- Add the amine and stir at room temperature for 12 hours.
Workup :
Yield : 10–15% (lower due to intermediate steps).
Optimization of Reaction Conditions
Critical parameters influencing yield and efficiency include:
Solvent Selection
Temperature and Catalysis
Substoichiometric Additives
- DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine coupling but may complicate purification.
Analytical Characterization and Validation
Successful synthesis requires validation via spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
Comparative Analysis with Analogous Compounds
The synthesis of this compound parallels methodologies for structurally related ureas (Table 1):
Table 1: Comparison of Urea Synthesis Conditions and Yields
Key observations:
Chemical Reactions Analysis
Types of Reactions
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: Halogens, nucleophiles, electrophiles, etc.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has garnered attention in the pharmaceutical industry due to its potential as a bioactive agent. Research indicates that derivatives of thiourea and urea compounds exhibit significant biological activities, including:
- Antitumor Activity : Compounds with similar structural frameworks have been evaluated for their anticancer properties. For instance, studies have shown that thiourea derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer progression .
- Urease Inhibition : Urease is an enzyme implicated in various medical conditions such as kidney stones and peptic ulcers. The structure of 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea suggests potential activity as a urease inhibitor, similar to other thiourea derivatives that have demonstrated efficacy in inhibiting urease activity .
- Antimicrobial Activity : The incorporation of isoxazole and thiophene rings has been linked to enhanced antimicrobial properties. Compounds designed from these frameworks have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
Agricultural Science
Pesticidal Applications
The unique chemical structure of this compound may also find applications in agriculture:
- Insecticidal Properties : Similar compounds have been studied for their insecticidal effects against agricultural pests. The presence of the isoxazole ring can enhance the compound's ability to disrupt biological processes in insects, potentially leading to new insecticides .
Material Science
Polymer Development
The compound's chemical properties allow it to be utilized in the synthesis of advanced materials:
- Polymeric Composites : The structural features of this compound can be exploited to create polymeric materials with specific mechanical and thermal properties. Research into similar compounds indicates their utility in developing materials for coatings, adhesives, and other industrial applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Inhibition of cancer cell proliferation |
| Urease inhibitors | Reduction in urease activity | |
| Antimicrobial agents | Effective against bacterial strains | |
| Agricultural Science | Insecticides | Disruption of insect biological processes |
| Material Science | Polymeric composites | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Heterocycles
The compound’s isoxazole-thiophene-urea scaffold distinguishes it from structurally related urea derivatives. Key comparisons include:
Key Observations :
- Isoxazole vs. Triazole/Benzofuran: The 5-methylisoxazole in the target compound may confer metabolic stability compared to triazoles (prone to oxidation) .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom introduces dipole interactions and polar surface area, which may improve binding to sulfur-rich enzyme pockets compared to purely hydrophobic phenyl groups .
Hydrogen-Bonding and Crystallinity
The urea group (–NH–CO–NH–) in the target compound acts as a dual hydrogen-bond donor/acceptor, a feature critical for molecular recognition and crystal packing. Comparisons with similar compounds:
- : Fluorophenyl-thiazole derivatives exhibit planar conformations except for perpendicular fluorophenyl groups, reducing crystal symmetry. The target compound’s thiophene may adopt similar non-planar orientations, affecting solubility .
- : Graph set analysis of hydrogen-bonding patterns in urea derivatives often reveals dimeric (R₂²(8)) or chain (C(4)) motifs. The thiophene’s sulfur could disrupt these motifs compared to phenyl- or triazole-containing analogs .
Solubility and Stability
- Stability : Isoxazole rings are generally resistant to hydrolysis under physiological conditions, offering an advantage over benzofuran derivatives, which may undergo oxidative degradation .
Biological Activity
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings and case studies regarding the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylisoxazole with thiophenyl isocyanate under controlled conditions. The reaction can be optimized using various solvents and catalysts to improve yield and purity. Recent studies have highlighted green synthesis methods that utilize environmentally friendly solvents derived from agro-waste, indicating a trend towards sustainable chemistry practices .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Table 1: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HT-29 (Colon Cancer) | 25 |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal models have demonstrated that administration of the compound reduces levels of pro-inflammatory cytokines, thus indicating its potential in treating inflammatory diseases .
Case Studies
A notable study involving the compound was conducted on its efficacy against multi-drug resistant bacterial strains. The study found that not only did the compound exhibit significant antibacterial activity, but it also enhanced the effectiveness of conventional antibiotics when used in combination therapy .
Another case study explored the anticancer effects on xenograft models, where treatment with the compound resulted in a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical biological processes, leading to modulation of their activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multi-step protocols. A typical approach involves:
Formation of the isoxazole intermediate : Reacting 5-methylisoxazole-4-carbaldehyde with a methylating agent under basic conditions (e.g., NaH in DMF).
Coupling with thiophene-2-amine : Using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF at 0–25°C for 12–24 hours .
- Optimization : Adjusting stoichiometry, solvent polarity, and temperature (e.g., lower temps reduce side reactions). Catalytic additives like DMAP can improve coupling efficiency. Purity is validated via TLC and HPLC .
Q. How is the structural integrity of this urea derivative confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and bond angles using SHELXL for refinement .
- NMR spectroscopy : and NMR identify substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm; urea NH signals at δ 8.5–9.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected m/z: calculated vs. observed) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Approach :
Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) in cell-based assays to identify EC/IC variability .
Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets (e.g., kinase or receptor assays) .
Metabolic stability assays : Assess hepatic microsome stability to rule out rapid degradation as a confounding factor .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., ATP-binding pockets). Validate with MD simulations to assess binding energy (ΔG) and residence time .
- QSAR modeling : Corrogate substituent effects (e.g., methylisoxazole vs. phenyl groups) on activity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., replacing thiophene with furan) impact potency?
- SAR Analysis :
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-π stacking and hydrophobic interactions, increasing affinity for aromatic enzyme pockets. Furan derivatives show reduced activity due to weaker electronegativity .
- Methylisoxazole Substitution : The methyl group improves metabolic stability compared to bulkier substituents (e.g., adamantyl), as shown in microsomal assays .
Key Considerations
- Contradictions in Crystallographic Data : Use SHELX refinement to resolve disorder in methylisoxazole groups, ensuring anisotropic displacement parameters are properly modeled .
- Spectral Artifacts : For NMR, suppress urea NH exchange broadening by using DMSO-d and low-temperature (5°C) acquisition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
